

IUPAC nomenclature and synonyms for 4,6-Dimethylheptan-2-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,6-Dimethylheptan-2-one

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An In-depth Technical Guide to 4,6-Dimethylheptan-2-one

This technical guide provides a comprehensive overview of **4,6-Dimethylheptan-2-one**, covering its nomenclature, physicochemical properties, and detailed synthesis methodologies. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

IUPAC Nomenclature and Synonyms

The compound with the chemical structure featuring a heptane backbone, a ketone functional group at the second position, and methyl groups at the fourth and sixth positions is systematically named **4,6-Dimethylheptan-2-one** according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.^[1] This compound is also known by several synonyms, which are often encountered in commercial and scientific literature.

Table 1: Nomenclature and Identifiers

| Identifier Type | Value |
|---------------------|---|
| IUPAC Name | 4,6-Dimethylheptan-2-one |
| Synonyms | 4,6-Dimethyl-2-heptanone, Iso-diisobutyl ketone |
| CAS Registry Number | 19549-80-5 |
| Molecular Formula | C ₉ H ₁₈ O |
| InChI Key | YXFDTUKUWNQPFV-UHFFFAOYSA-N |

Physicochemical Properties

4,6-Dimethylheptan-2-one is a clear to slightly yellow liquid.^{[2][3]} A summary of its key quantitative physicochemical properties is presented in Table 2.

Table 2: Physicochemical Properties of **4,6-Dimethylheptan-2-one**

| Property | Value |
|------------------|---|
| Molecular Weight | 142.24 g/mol ^[1] |
| Boiling Point | 170.3 °C at 760 mmHg ^{[2][3]} |
| Melting Point | -46 °C ^{[2][3]} |
| Density | 0.812 g/cm ³ ^{[2][3]} |
| Flash Point | 44.7 °C ^{[2][3]} |
| Refractive Index | 1.413 ^[2] |
| Water Solubility | 0.05 g/100 mL |

Synthesis of 4,6-Dimethylheptan-2-one

The synthesis of **4,6-Dimethylheptan-2-one** is most effectively achieved through a two-step process involving a crossed aldol condensation followed by catalytic hydrogenation. This pathway is advantageous for its high selectivity and yield.^[1] An alternative, though less

commonly detailed, laboratory-scale approach involves the alkylation of a pre-formed enolate of 2-heptanone.^[1]

Experimental Protocol: Crossed Aldol Condensation and Hydrogenation

The following is a representative experimental protocol for the synthesis of **4,6-Dimethylheptan-2-one**, based on established methodologies for similar crossed aldol-catalytic hydrogenation sequences.

Step 1: Crossed Aldol Condensation of Isobutyraldehyde and Acetone to yield 4,6-Dimethylhept-3-en-2-one

This reaction involves the base-catalyzed condensation of isobutyraldehyde with acetone. The enolate of acetone acts as the nucleophile, attacking the carbonyl carbon of isobutyraldehyde.^[1] Subsequent dehydration of the aldol addition product yields the α,β -unsaturated ketone.

- Materials:
 - Isobutyraldehyde (2-methylpropanal)
 - Acetone
 - Sodium hydroxide (NaOH)
 - Ethanol
 - Water
 - Diethyl ether
 - Anhydrous magnesium sulfate (MgSO_4)
- Procedure:
 - In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, a solution of sodium hydroxide (e.g., 10% aqueous solution) is slowly added to a stirred mixture of isobutyraldehyde and a molar excess of acetone in ethanol.

- The reaction mixture is stirred vigorously at a low temperature (e.g., 0-5 °C) for a specified period (e.g., 2-4 hours) and then allowed to warm to room temperature, with stirring continued for several hours (e.g., 12-24 hours).
- The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting materials.
- Upon completion, the reaction mixture is neutralized with a dilute acid (e.g., 1 M HCl) and the bulk of the ethanol and excess acetone are removed under reduced pressure.
- The remaining aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude 4,6-dimethylhept-3-en-2-one.
- The crude product can be purified by vacuum distillation.

Step 2: Catalytic Hydrogenation of 4,6-Dimethylhept-3-en-2-one to yield **4,6-Dimethylheptan-2-one**

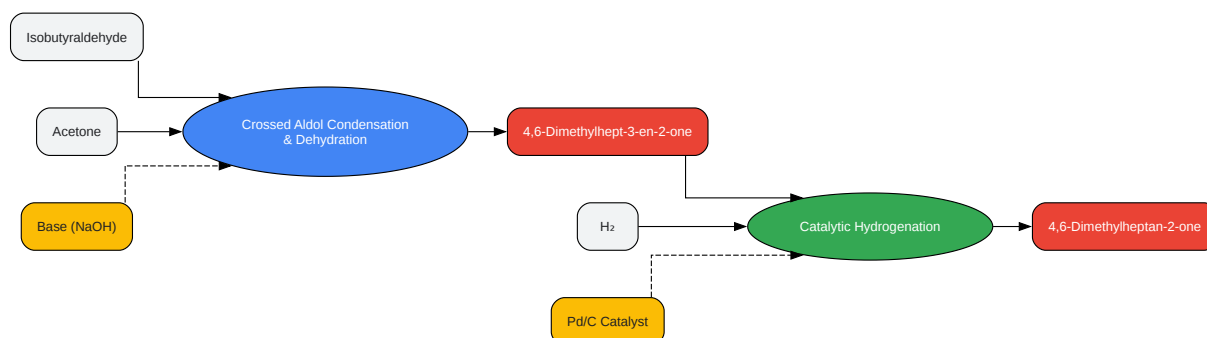
The selective hydrogenation of the carbon-carbon double bond in the α,β -unsaturated ketone intermediate yields the final product. Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation.^[1]

- Materials:
 - 4,6-Dimethylhept-3-en-2-one (from Step 1)
 - 10% Palladium on carbon (Pd/C) catalyst
 - Ethanol or Ethyl Acetate (solvent)
 - Hydrogen gas (H₂)
- Procedure:
 - The 4,6-dimethylhept-3-en-2-one is dissolved in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

- A catalytic amount of 10% Pd/C (typically 1-5 mol%) is added to the solution.
- The vessel is connected to a hydrogen source and the atmosphere is purged with hydrogen.
- The reaction mixture is stirred vigorously under a hydrogen atmosphere (e.g., balloon pressure or a Parr hydrogenator) at room temperature.
- The progress of the reaction is monitored by TLC or gas chromatography (GC) for the disappearance of the starting material.
- Once the reaction is complete, the catalyst is removed by filtration through a pad of Celite.
- The filtrate is concentrated under reduced pressure to yield the crude **4,6-Dimethylheptan-2-one**.
- The final product can be purified by distillation.

Signaling Pathways and Experimental Workflows

The synthesis of **4,6-Dimethylheptan-2-one** via the crossed aldol condensation and subsequent hydrogenation can be visualized as a logical workflow.



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Synthesis of **4,6-Dimethylheptan-2-one**.

Potential Applications

4,6-Dimethylheptan-2-one is utilized in the fragrance and flavoring industries.[4] Furthermore, preliminary studies suggest potential antibacterial and antioxidant activities, indicating areas for future research in drug development.[4] The presence of this compound in some natural sources like apples and currants also points to its role in natural product chemistry.[4]

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